4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone
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Overview
Description
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone is a complex organic compound that features a combination of chloro, morpholinylsulfonyl, fluorophenyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the core phenyl and piperazinyl structures. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The morpholin-4-ylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling of the phenyl and piperazinyl groups can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, potentially converting it to an alcohol.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its functional groups allow for the creation of advanced materials with specific properties, such as improved solubility or stability.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s functional groups. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares a similar core structure but differs in its functional groups.
4-(Trifluoromethyl)pyrrolidines Containing Sulfonyl Groups: These compounds also feature sulfonyl groups and are used in similar applications.
Uniqueness
The uniqueness of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone lies in its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-19-6-1-16(15-20(19)31(28,29)26-11-13-30-14-12-26)21(27)25-9-7-24(8-10-25)18-4-2-17(23)3-5-18/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBXCOQXXNTROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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